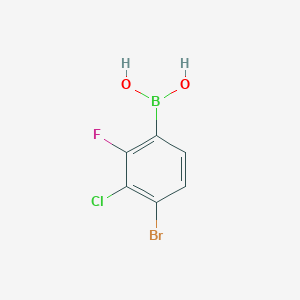

4-Bromo-3-chloro-2-fluorophenylboronic acid

Descripción

Propiedades

IUPAC Name |

(4-bromo-3-chloro-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHNGHFCANJXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Chloro 2 Fluorophenylboronic Acid

Established Synthetic Routes for Related Halogenated Arylboronic Acids

While a specific, detailed synthesis for 4-bromo-3-chloro-2-fluorophenylboronic acid is not extensively documented in publicly available literature, its preparation can be inferred from established methods used for structurally similar halogenated arylboronic acids. These routes primarily involve the conversion of an aryl halide to an organometallic intermediate, which is then quenched with a boron electrophile, or through transition metal-catalyzed cross-coupling reactions.

Direct Boronylation of Aryl Halides

Direct borylation methods commence with a corresponding aryl halide, in this case, a plausible precursor would be 1,4-dibromo-2-chloro-3-fluorobenzene (B1500140) or 1-bromo-2-chloro-3-fluorobenzene. The carbon-halogen bond is activated to facilitate the introduction of the boronic acid group.

Lithiation-boronylation is a powerful and widely used method for the synthesis of arylboronic acids. nih.gov This strategy involves a halogen-metal exchange reaction between an aryl halide and an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures to form a highly reactive aryllithium intermediate. This intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) such as trimethylborate or triisopropyl borate, followed by acidic hydrolysis to yield the desired arylboronic acid. nih.govchemicalbook.comgoogle.com

The success of this method relies on the chemoselective lithiation of one of the carbon-halogen bonds. In the context of a polyhalogenated precursor like 1,4-dibromo-2-chloro-3-fluorobenzene, the bromine atom is generally more susceptible to halogen-metal exchange with n-BuLi than the chlorine atom. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at cryogenic temperatures (e.g., -78°C) to prevent side reactions. google.com

A representative procedure for a similar compound, 4-chloro-2-fluorophenylboronic acid, involves the reaction of 1-bromo-4-chloro-2-fluorobenzene (B27433) with n-butyllithium in THF at -78°C, followed by the addition of trimethylborate. After quenching and workup, the product is obtained in good yield. chemicalbook.com This protocol highlights the feasibility of selectively reacting a bromine atom in the presence of chlorine and fluorine.

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 1-Bromo-4-chloro-2-fluorobenzene | 1. n-Butyllithium 2. Trimethylborate 3. HCl (aq) | THF, -78°C to rt | 4-Chloro-2-fluorophenylboronic acid | 81 |

| 2-Chloro-6-fluoroanisole | 1. n-Butyllithium 2. Trimethylborate 3. KOH (aq) | DME, -72°C to rt | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | >90 |

An alternative to lithiation is the use of magnesium to form a Grignard reagent. This method involves the reaction of an aryl halide with magnesium metal in an ethereal solvent to generate an arylmagnesium halide. This Grignard reagent is then reacted with a trialkyl borate, followed by hydrolysis, to produce the arylboronic acid. nih.govorganic-chemistry.org

The formation of the Grignard reagent from a polyhalogenated aromatic compound requires careful consideration of the relative reactivity of the halogens. Generally, the order of reactivity for Grignard formation is I > Br > Cl > F. Therefore, for a precursor like 1,4-dibromo-2-chloro-3-fluorobenzene, the bromine atom would be the preferred site of reaction with magnesium. walisongo.ac.id The use of activated magnesium or the presence of additives like LiCl can facilitate the formation of the Grignard reagent under milder conditions. researchgate.netclockss.org

While generally effective, Grignard-based methods can sometimes be limited by the functional group tolerance of the highly reactive Grignard reagent. alfa-chemistry.com However, recent advancements, such as the use of i-PrMgCl·LiCl for halogen-magnesium exchange, have expanded the scope of this methodology to include more sensitive substrates. researchgate.netsigmaaldrich.com

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| Aryl bromides | 1. i-PrMgCl·LiCl 2. Trimethylborate | THF, 10-25°C | Arylboronic acids | High |

| 3-Bromopyridine | 1. EtMgBr 2. Et2BOMe | THF, 0-25°C | Diethyl-3-pyridylborane | 84 |

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. alfa-chemistry.comorganic-chemistry.org This method is highly valued for its mild reaction conditions and excellent functional group tolerance, making it a powerful tool for the synthesis of a wide array of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. nih.govnih.gov

For the synthesis of a polysubstituted arylboronic acid, the choice of catalyst, ligand, and base is crucial for achieving high efficiency and selectivity. nih.gov A variety of palladium catalysts and phosphine (B1218219) ligands have been employed, with PdCl₂(dppf) being a common choice. organic-chemistry.orgnih.gov The reaction is typically carried out in a polar aprotic solvent such as DMSO or 1,4-dioxane (B91453) at elevated temperatures. nih.gov

A key advantage of the Miyaura borylation is its ability to selectively borylate an aryl bromide in the presence of an aryl chloride, which is particularly relevant for the synthesis of 4-bromo-3-chloro-2-fluorophenylboronic acid from a precursor such as 1,4-dibromo-2-chloro-3-fluorobenzene.

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| p-MeOC₆H₄Br | PdCl₂(dppf) | KOAc | DMSO | 80 | 24 | 69 |

| p-MeOC₆H₄Br | Pd(dba)₂/PCy₃ | KOAc | 1,4-Dioxane | 80 | 7 | 81 |

| EWG-C₆H₅Cl | Pd(dba)₂/Imidazolium salt | K₃PO₄ | THF | 66 | 4-6 | ≤90 |

Halogenation and Functionalization of Precursor Arylboronic Acids

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for introducing substituents onto an aromatic ring. In the context of synthesizing 4-bromo-3-chloro-2-fluorophenylboronic acid, one could envision the electrophilic bromination of a precursor such as 3-chloro-2-fluorophenylboronic acid.

The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The boronic acid group is a deactivating meta-director, while the fluorine and chlorine atoms are deactivating but ortho-, para-directing. The interplay of these electronic and steric effects will determine the position of the incoming bromine atom. Reagents commonly used for electrophilic bromination include molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid or in an appropriate solvent. nih.gov For instance, the bromination of 3-hydroxybenzonitrile with NBS yields a mixture of products, highlighting the importance of directing group effects. nih.gov

Careful control of reaction conditions, such as temperature and the choice of brominating agent, is essential to achieve the desired regioselectivity and avoid side reactions like protodeboronation (cleavage of the C-B bond). acs.org

| Substrate | Brominating Agent | Conditions | Major Product(s) | Yield (%) |

| 3-Hydroxybenzonitrile | NBS | Acetonitrile, 0°C | 2-Bromo-5-hydroxybenzonitrile | 73 |

| Compound 21 | NBS | Acetonitrile, 0°C | Compound 22a | 92 |

| Catechol | NBS, HBF₄ | Acetonitrile, -30°C to rt | 4-Bromobenzene-1,2-diol | 100 |

Palladium-Catalyzed Halogen Exchange Strategies

While direct palladium-catalyzed halogen exchange (interhalogen conversion) on an existing arylboronic acid is not a standard synthetic route, palladium catalysis is central to the synthesis of the arylboronic acid itself from a suitable polyhalogenated precursor. The most relevant palladium-catalyzed method for the synthesis of arylboronic acids is the Miyaura borylation reaction. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester, which can then be hydrolyzed to the corresponding boronic acid.

For the synthesis of 4-Bromo-3-chloro-2-fluorophenylboronic acid, a plausible precursor would be 1,4-dibromo-2-chloro-3-fluorobenzene or a related polyhalogenated benzene (B151609). A selective palladium-catalyzed borylation at one of the bromine positions would be required. The regioselectivity of such a reaction would be influenced by the electronic and steric environment of the halogen atoms. Generally, the oxidative addition of palladium to an aryl-halogen bond is faster for bromine than for chlorine, and steric hindrance can also play a significant role in directing the catalyst to a specific position.

The general catalytic cycle for a Miyaura borylation reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the diboron reagent, followed by reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst.

Proposed Synthetic Pathways for 4-Bromo-3-chloro-2-fluorophenylboronic Acid

Given the absence of a specific, published synthetic protocol for 4-Bromo-3-chloro-2-fluorophenylboronic acid in the reviewed literature, plausible synthetic pathways can be proposed based on established methodologies for the synthesis of related polyhalogenated phenylboronic acids.

Pathway 1: Metal-Halogen Exchange followed by Borylation

A common and effective method for the synthesis of arylboronic acids is the metal-halogen exchange reaction, typically using an organolithium reagent, followed by quenching with a trialkyl borate.

Starting Material: A suitable starting material would be 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856). The iodine atom is the most reactive towards metal-halogen exchange.

Lithiation: Treatment of the starting material with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) would selectively replace the iodine atom with lithium.

Borylation: The resulting aryllithium species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.

Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to afford the desired 4-Bromo-3-chloro-2-fluorophenylboronic acid.

Pathway 2: Palladium-Catalyzed Borylation (Miyaura Borylation)

This pathway would utilize a palladium catalyst to selectively introduce the boronic acid group.

Starting Material: A potential starting material could be 1,4-dibromo-2-chloro-3-fluorobenzene. The two bromine atoms provide sites for the palladium-catalyzed reaction.

Selective Borylation: A carefully controlled Miyaura borylation reaction using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a diboron reagent (e.g., B₂pin₂) could potentially achieve selective conversion of one of the C-Br bonds to a C-B bond. The regioselectivity would be a key challenge to overcome.

Hydrolysis: The resulting boronate ester would then be hydrolyzed to the final boronic acid.

A potential, though less common, route could involve the conversion of a precursor like 4-bromo-3-chlorobenzonitrile. This would necessitate the introduction of the fluorine and boronic acid functionalities in subsequent steps, which could be a more complex synthetic sequence.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-Bromo-3-chloro-2-fluorophenylboronic acid. The following tables outline key parameters that would need to be systematically varied and their potential impact on the reaction outcome for the proposed synthetic pathways.

Table 1: Optimization Parameters for Metal-Halogen Exchange Pathway

| Parameter | Variations | Expected Impact on Yield and Selectivity |

| Organolithium Reagent | n-BuLi, s-BuLi, t-BuLi | Reactivity and selectivity of the metal-halogen exchange. t-BuLi may offer higher reactivity at lower temperatures. |

| Solvent | THF, Diethyl ether, Hexanes | Can influence the solubility of reagents and the stability of the aryllithium intermediate. THF is commonly used. |

| Temperature | -78 °C to 0 °C | Crucial for controlling side reactions and ensuring the stability of the aryllithium species. |

| Trialkyl Borate | B(OMe)₃, B(OiPr)₃ | The choice of borate can affect the rate of borylation and the ease of subsequent hydrolysis. |

| Quenching Conditions | Acidic workup (e.g., HCl, NH₄Cl) | Ensures complete hydrolysis of the boronate ester to the desired boronic acid. |

Table 2: Optimization Parameters for Palladium-Catalyzed Borylation Pathway

| Parameter | Variations | Expected Impact on Yield and Selectivity |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | The choice of catalyst can significantly influence reaction efficiency and selectivity. |

| Ligand | Phosphine ligands (e.g., PPh₃, XPhos) | Ligands play a critical role in stabilizing the palladium center and modulating its reactivity. |

| Base | KOAc, K₃PO₄, Cs₂CO₃ | The base is essential for the transmetalation step and can affect the overall catalytic activity. |

| Solvent | Dioxane, Toluene (B28343), DMF | The solvent can influence the solubility of reagents and the stability of the catalytic species. |

| Temperature | 80 °C to 120 °C | Higher temperatures are often required to drive the catalytic cycle, but can also lead to side products. |

| Diboron Reagent | B₂pin₂, B₂nep₂ | The nature of the diboron reagent can impact reactivity and the stability of the resulting boronate ester. |

Green Chemistry Approaches in 4-Bromo-3-chloro-2-fluorophenylboronic Acid Synthesis

Applying the principles of green chemistry to the synthesis of 4-Bromo-3-chloro-2-fluorophenylboronic acid is essential for developing more sustainable and environmentally friendly processes.

Atom Economy: The palladium-catalyzed borylation pathway, in principle, offers better atom economy compared to the metal-halogen exchange route, which generates stoichiometric amounts of lithium salts as byproducts.

Use of Safer Solvents: Efforts should be made to replace hazardous solvents like dioxane and toluene with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). The use of water as a solvent in palladium-catalyzed reactions, often facilitated by the use of specific ligands and surfactants, is a highly desirable green approach. rsc.org

Catalysis: The use of highly efficient palladium catalysts at low loadings minimizes waste and energy consumption. The development of recyclable catalysts, for instance, by immobilizing the palladium complex on a solid support, would further enhance the green credentials of the synthesis.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures, for example, through the use of highly active catalyst systems, would reduce energy consumption. Microwave-assisted synthesis can also be explored to reduce reaction times and energy input.

Waste Reduction: Minimizing the number of synthetic steps and purification procedures reduces the generation of waste. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, are a key strategy in this regard.

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in the Synthesis of 4-Bromo-3-chloro-2-fluorophenylboronic acid |

| Prevention | Design synthetic pathways to minimize waste generation. |

| Atom Economy | Favor catalytic reactions like Miyaura borylation over stoichiometric methods. |

| Less Hazardous Chemical Syntheses | Use less toxic reagents and solvents. |

| Designing Safer Chemicals | The target molecule itself is a building block for potentially safer end-products. |

| Safer Solvents and Auxiliaries | Replace traditional organic solvents with greener alternatives or water. |

| Design for Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Explore bio-based starting materials if feasible in the long term. |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. |

| Catalysis | Utilize highly efficient and recyclable catalysts. |

| Design for Degradation | Consider the environmental fate of byproducts. |

| Real-time analysis for Pollution Prevention | Implement in-process monitoring to control and minimize side reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of accidents. |

By integrating these green chemistry principles, the synthesis of 4-Bromo-3-chloro-2-fluorophenylboronic acid can be made more efficient, cost-effective, and environmentally responsible.

Mechanistic Studies and Reactivity of 4 Bromo 3 Chloro 2 Fluorophenylboronic Acid

Fundamental Reaction Mechanisms of Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. The reaction joins an organoboron species (like an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is crucial and can proceed through different mechanistic pathways, largely dictated by the reaction conditions.

The presence of a base is essential for the Suzuki-Miyaura coupling to proceed, as it activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium complex. Two primary mechanisms have been proposed and are widely debated for this base-promoted transmetalation step: the boronate pathway and the oxo-palladium pathway.

In the boronate pathway, the base (commonly hydroxide (B78521), alkoxide, or carbonate) reacts directly with the neutral, tricoordinate arylboronic acid. This interaction results in the formation of a more nucleophilic, tetracoordinate "ate" complex, specifically an aryl-trihydroxyboronate salt when hydroxide is the base. libretexts.orgmdpi.com This activated boronate species then reacts with the palladium(II) halide complex (formed after oxidative addition), displacing the halide and transferring the aryl group to the palladium center to form a diarylpalladium(II) intermediate. mdpi.com This intermediate subsequently undergoes reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org

The key feature of this pathway is the activation of the boron reagent, which increases its electron density and enhances its ability to engage in transmetalation. organic-chemistry.org The general sequence can be summarized as the base activating the boronic acid, which then reacts with the palladium halide complex.

Alternatively, the oxo-palladium pathway posits that the base first interacts with the palladium(II) halide complex rather than the boronic acid. mdpi.comorganic-chemistry.org In this mechanism, a hydroxide or alkoxide ligand displaces the halide on the palladium center to form a palladium-hydroxo or palladium-alkoxo complex. libretexts.orgmdpi.com This complex then reacts with the neutral arylboronic acid. The interaction often involves the formation of a Pd-O-B linkage, which facilitates the transfer of the aryl group from boron to palladium. mdpi.com

Studies have suggested that the reaction of a palladium-hydroxo complex with a neutral boronic acid can be significantly faster than the reaction between a palladium-halide complex and an activated boronate. libretexts.orgikm.org.my This implies that even if the concentration of the palladium-hydroxo complex is low, this pathway can be the dominant route for transmetalation. libretexts.org The critical step in this pathway is the generation of a more reactive palladium-hydroxo species that readily engages with the Lewis acidic boronic acid.

Transmetalation Pathways in Cross-Coupling Reactions

Reactivity Profiles in Transition Metal-Catalyzed Cross-Coupling Reactions

The specific reactivity of an arylboronic acid like 4-bromo-3-chloro-2-fluorophenylboronic acid is dictated by the electronic and steric effects of its substituents. The presence of three halogen atoms (fluoro, chloro, and bromo) on the phenyl ring significantly influences its behavior in cross-coupling reactions. The electron-withdrawing nature of these halogens can affect the nucleophilicity of the aryl group and the stability of the boronic acid itself.

In the context of the Suzuki-Miyaura reaction, 4-bromo-3-chloro-2-fluorophenylboronic acid serves as a coupling partner to introduce the complex 4-bromo-3-chloro-2-fluorophenyl moiety into a target molecule. This building block is valuable in the synthesis of agrochemicals and pharmaceuticals where such highly substituted aryl structures are required. The reaction involves coupling this boronic acid with various aryl or heteroaryl halides (or pseudohalides).

While extensive, peer-reviewed studies detailing the comprehensive substrate scope for 4-bromo-3-chloro-2-fluorophenylboronic acid are not widely available in public literature, its utility is noted in patent literature for the synthesis of herbicidal compounds. google.com The principles of the Suzuki-Miyaura reaction allow for a general understanding of its expected reactivity.

Substrate Scope: The "substrate scope" of a reaction defines the range of coupling partners that can be successfully employed. For 4-bromo-3-chloro-2-fluorophenylboronic acid, this would involve reacting it with various organic halides (Ar-X, where X = I, Br, Cl, OTf). The reaction is expected to proceed efficiently with a wide array of aryl and heteroaryl bromides and iodides. Aryl chlorides, which are typically less reactive, may require more specialized catalyst systems to achieve good yields. tcichemicals.com The success of the coupling is influenced by the electronic properties of the coupling partner; electron-rich and electron-deficient aryl halides are generally well-tolerated. researchgate.net

Functional Group Tolerance: A key advantage of the Suzuki-Miyaura coupling is its high degree of "functional group tolerance," meaning it can proceed without affecting many common chemical functionalities present on the coupling partners. tcichemicals.com For 4-bromo-3-chloro-2-fluorophenylboronic acid, this tolerance is crucial for its application in complex molecule synthesis. The reaction conditions are generally mild enough to be compatible with groups such as esters, ketones, amides, nitriles, and ethers on the coupling partner. researchgate.netnih.gov However, very acidic protons (e.g., in phenols or anilines) or base-sensitive groups might require protection or careful selection of reaction conditions, particularly the base. organic-chemistry.org

The following table illustrates a representative, though hypothetical, example of how the substrate scope for the coupling of 4-bromo-3-chloro-2-fluorophenylboronic acid with various aryl bromides might be presented.

| Aryl Bromide Coupling Partner | Functional Group | Expected Outcome/Yield |

|---|---|---|

| 4-Bromoanisole | -OCH3 (Electron-donating) | High |

| 4-Bromobenzonitrile | -CN (Electron-withdrawing) | High |

| Methyl 4-bromobenzoate | -COOCH3 (Ester) | Good to High |

| 4-Bromoacetophenone | -COCH3 (Ketone) | Good to High |

| 2-Bromopyridine | Heteroaryl | Good |

| 1-Bromo-2-nitrobenzene | -NO2 (Strongly electron-withdrawing) | Moderate to Good |

Note: This table is for illustrative purposes to demonstrate the concept of substrate scope and functional group tolerance. Specific yield data for these reactions with 4-bromo-3-chloro-2-fluorophenylboronic acid require experimental validation and are not available in the cited literature.

Suzuki-Miyaura Coupling Investigations

Ligand Design and Catalyst Performance in Coupling Reactions

The success of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is critically dependent on the design of the ligand coordinated to the palladium center. For challenging substrates like 4-bromo-3-chloro-2-fluorophenylboronic acid, which features multiple halogen substituents and potential steric hindrance, the choice of ligand is paramount for achieving high catalytic activity and selectivity.

Research on analogous polyhalogenated heteroaryl systems has demonstrated that ligand properties can dictate site-selectivity. For instance, in the coupling of 3,5-dichloropyridazine, electron-deficient bidentate ligands like dppf favored reaction at the C3 position, whereas electron-rich monodentate ligands such as Qphos promoted coupling at the C5 position. rsc.org This highlights a key principle: the electronic and steric properties of the ligand can be tuned to control which site of a polyhalogenated compound reacts.

For substrates like 4-bromo-3-chloro-2-fluorophenylboronic acid, bulky and electron-donating monodentate phosphine (B1218219) ligands are often employed. These ligands, such as the biarylphosphines (e.g., SPhos), promote the formation of monoligated palladium(0) species. These species are highly reactive and facilitate the oxidative addition step, which is often the rate-limiting step in catalytic cycles involving aryl chlorides. semanticscholar.org The electron-rich nature of the ligand enhances the electron density on the palladium atom, promoting its insertion into the carbon-halogen bond. researchgate.net The steric bulk of these ligands can also accelerate the final reductive elimination step, releasing the product and regenerating the active catalyst. researchgate.net

| Substrate | Ligand Type | Dominant Reaction Site | Reference |

|---|---|---|---|

| 3,5-Dichloropyridazine | Electron-Deficient Bidentate (e.g., dppf) | C3 Position | rsc.org |

| 3,5-Dichloropyridazine | Electron-Rich Monodentate (e.g., Qphos) | C5 Position | rsc.org |

Role of Solvent Systems and Biphasic Media in Coupling Efficiency

The choice of solvent plays a critical role in the efficiency of Suzuki-Miyaura coupling reactions. Common solvents include ethers like dioxane and tetrahydrofuran (B95107) (THF), or aromatic hydrocarbons such as toluene (B28343). rsc.org Often, these reactions are performed in biphasic systems, typically an organic solvent with an aqueous solution of a base (e.g., sodium carbonate or potassium phosphate). researchgate.net The presence of water can be crucial, as it helps to dissolve the inorganic base and facilitates the transmetalation step by promoting the formation of a boronate anion. researchgate.net

For polyhalogenated, relatively nonpolar substrates, solubility in the organic phase is key. However, the development of "greener" chemistry has led to explorations of alternative solvent systems. For instance, Suzuki reactions have been successfully performed in neat water, which is advantageous for its low cost, non-toxicity, and non-flammability. researchgate.net In such cases, water-soluble ligands are often necessary to bring the catalyst into the aqueous phase where it can interact with the water-soluble boronate. mdpi.comnih.gov Another green solvent, glycerol, has also been shown to be effective for Suzuki couplings, dissolving organic substrates, inorganic bases, and palladium complexes, while allowing for simple product extraction. chemicalpapers.com The use of biphasic media, whether organic/aqueous or an alternative like glycerol, allows for facile separation of the product from the catalyst and inorganic salts post-reaction, simplifying the workup procedure. researchgate.netchemicalpapers.com

Alternative Boronic Acid Reactions (e.g., Chan-Lam Coupling)

Beyond the widely used Suzuki-Miyaura reaction for C-C bond formation, boronic acids like 4-bromo-3-chloro-2-fluorophenylboronic acid are valuable substrates for other transformations. A notable alternative is the Chan-Lam coupling, which forms carbon-heteroatom bonds, such as C-N and C-O bonds. This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol and is catalyzed by copper complexes, often in the presence of a base.

The Chan-Lam coupling offers several advantages; it can often be conducted at room temperature and is tolerant of air, making it operationally simpler than many palladium-catalyzed systems. The proposed mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol. An oxidative process can lead to a copper(III) intermediate, which then undergoes reductive elimination to form the desired aryl-amine or aryl-ether product and a copper(I) species. The copper(I) is then re-oxidized to copper(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle.

Stability and Degradation Pathways of 4-Bromo-3-chloro-2-fluorophenylboronic Acid

The utility of any chemical reagent is intrinsically linked to its stability under storage and reaction conditions. For boronic acids, the primary degradation pathway is hydrolysis.

Factors Influencing Compound Integrity

Several factors influence the stability and integrity of 4-bromo-3-chloro-2-fluorophenylboronic acid.

Substituent Effects: The electronic nature of the substituents on the phenyl ring has a profound effect on the Lewis acidity of the boron center and, consequently, its stability. Electron-withdrawing groups, such as the fluorine, chlorine, and bromine atoms present in the title compound, increase the Lewis acidity of the boron atom. This increased acidity leads to a lower pKa value compared to unsubstituted phenylboronic acid. mdpi.com A lower pKa means the compound is more acidic and more readily forms the tetrahedral boronate anion in solution. researchgate.net While this can facilitate transmetalation in coupling reactions, it may also affect the compound's stability profile. Studies have shown that the hydrolysis kinetics of phenylboronic esters are dependent on the ring substituents. researchgate.net

Acidity (pKa): The pKa of a boronic acid is a direct measure of its acidity. The introduction of halogens increases the acidity of phenylboronic acids. The effect is most pronounced for meta-substituents due to the strong inductive effect. mdpi.com For an ortho-fluoro substituent, as in 4-bromo-3-chloro-2-fluorophenylboronic acid, the increased acidity can also be influenced by the potential for intramolecular hydrogen bonding between the fluorine and a boronic acid hydroxyl group.

| Compound | pKa | Reference |

|---|---|---|

| Phenylboronic acid | 8.8 | researchgate.net |

| 2-Fluorophenylboronic acid | 8.7 | mdpi.com |

| 3-Fluorophenylboronic acid | 8.4 | mdpi.com |

| 4-Fluorophenylboronic acid | 9.1 | mdpi.com |

| 3,5-Dichlorophenylboronic acid | 7.6 | mdpi.com |

Moisture and pH: As hydrolysis is a key degradation pathway, minimizing exposure to moisture is crucial for long-term storage. The pH of the environment is also critical. While boronic acids are generally stable solids, in solution, their stability is pH-dependent. The rate of decomposition reactions like protodeboronation often varies significantly with pH. researchgate.net

Advanced Applications of 4 Bromo 3 Chloro 2 Fluorophenylboronic Acid in Organic Synthesis

Building Block in Complex Molecular Architectures

The presence of multiple halogen substituents and a boronic acid functional group allows for selective and sequential cross-coupling reactions, enabling the synthesis of intricate and highly functionalized molecules.

Synthesis of Fluorinated Biaryl Compounds

Fluorinated biaryl compounds are of great interest in materials science and pharmaceuticals due to their unique electronic properties and metabolic stability. 4-Bromo-3-chloro-2-fluorophenylboronic acid serves as a crucial reagent in the synthesis of these compounds, primarily through Suzuki-Miyaura cross-coupling reactions. acs.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl halide or triflate, leading to the desired biaryl structure. acs.org The fluorine atom in the ortho position can influence the dihedral angle between the two aryl rings, impacting the molecule's conformation and properties.

Table 1: Examples of Fluorinated Biaryl Compounds Synthesized Using Arylboronic Acids

| Arylboronic Acid Derivative | Coupling Partner | Resulting Fluorinated Biaryl Compound |

| 4-Bromo-3-chloro-2-fluorophenylboronic acid | Phenylboronic acid | 4-Bromo-3-chloro-2-fluoro-1,1'-biphenyl |

| 2,4-Difluorophenylboronic acid | 1-Bromo-3-nitrobenzene | 2,4-Difluoro-3'-nitro-1,1'-biphenyl |

| 3,4,5-Trifluorophenylboronic acid | 1-Iodo-2,4,5-trifluorobenzene | 2,3,4,4',5,5'-Hexafluoro-1,1'-biphenyl |

Construction of Heterocyclic Scaffolds (e.g., Quinazolines, Oxadiazoles)

The versatile reactivity of 4-bromo-3-chloro-2-fluorophenylboronic acid extends to the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Quinazolines: Quinazoline (B50416) derivatives are known to exhibit a wide range of pharmacological activities. nih.gov This boronic acid can be incorporated into quinazoline structures through palladium-catalyzed reactions, such as the Suzuki coupling, to introduce the substituted phenyl motif at specific positions of the quinazoline core. nih.govlongdom.org

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) rings are important pharmacophores in medicinal chemistry. nih.govnih.gov Boronic acid derivatives are valuable precursors for synthesizing oxadiazole-containing compounds. researchgate.netmdpi.com The synthesis often involves the coupling of a boronic acid with a suitable heterocyclic precursor. researchgate.net

Role in Medicinal Chemistry Research

The unique combination of halogens and the boronic acid moiety makes 4-bromo-3-chloro-2-fluorophenylboronic acid a valuable starting material for the discovery and development of new therapeutic agents.

Precursor for Biologically Active Compounds

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. nih.gov The ability to selectively modify the bromine, chlorine, and boronic acid groups through various chemical transformations allows for the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Development of Enzyme Inhibitors

The boronic acid functional group is a well-known pharmacophore that can reversibly or irreversibly bind to the active sites of various enzymes, particularly serine proteases. The substituted phenyl ring of 4-bromo-3-chloro-2-fluorophenylboronic acid can be tailored to enhance binding affinity and selectivity for specific enzyme targets. This makes it a valuable precursor for the design and synthesis of potent and selective enzyme inhibitors for therapeutic intervention in various diseases.

Agents for Receptor Modulation

The structural features of molecules derived from 4-bromo-3-chloro-2-fluorophenylboronic acid can be optimized to interact with specific biological receptors. By systematically modifying the substituents on the phenyl ring, medicinal chemists can develop ligands with high affinity and selectivity for a particular receptor subtype. This approach is crucial for the development of drugs that can modulate receptor activity to achieve a desired therapeutic effect.

Application in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes a non-radioactive isotope, boron-10 (B1234237) (¹⁰B), which, upon irradiation with a neutron beam, undergoes a nuclear fission reaction to produce high-energy alpha particles and lithium-7 (B1249544) nuclei. These particles have a short path length, approximately the diameter of a single cell, allowing for the selective destruction of tumor cells that have accumulated the boron agent while sparing adjacent healthy tissue.

The effectiveness of BNCT is highly dependent on the development of boron-containing delivery agents that can selectively accumulate in tumor tissues. Phenylboronic acids are a class of compounds investigated for this purpose. However, a review of the scientific literature does not currently provide specific research findings on the application of 4-Bromo-3-chloro-2-fluorophenylboronic acid as a delivery agent in BNCT. The development of next-generation BNCT agents remains an active area of research, focusing on small molecules and larger nano-vehicles designed for improved tumor selectivity.

Development of Antiviral Agents

The synthesis of novel antiviral agents often relies on the creation of complex organic molecules that can interact with viral proteins or nucleic acids. Halogenated phenylboronic acids serve as versatile building blocks in medicinal chemistry for this purpose. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the systematic modification of molecular scaffolds to optimize biological activity.

While the broader class of functionalized boronic acids is integral to drug discovery, specific studies detailing the direct use or efficacy of 4-Bromo-3-chloro-2-fluorophenylboronic acid in the synthesis of antiviral compounds are not prominent in the available literature. One source makes a passing mention of its potential use in Suzuki couplings for creating antibody-drug conjugates, a therapeutic modality that can be applied to various diseases, but provides no further detail on specific antiviral applications. The unique substitution pattern of this molecule, featuring bromo, chloro, and fluoro groups, offers multiple points for synthetic elaboration, marking it as a compound of interest for the construction of novel pharmaceutical agents.

Application in Agrochemical Synthesis

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, is critical for modern agriculture. Fluorinated compounds, in particular, have been shown to possess enhanced biological activity and favorable metabolic stability. ossila.com Phenylboronic acids are valuable intermediates in the synthesis of these complex active ingredients.

The incorporation of multiple halogen atoms, as seen in 4-Bromo-3-chloro-2-fluorophenylboronic acid, can significantly influence the physicochemical properties and biological efficacy of a target molecule. These building blocks enable the introduction of a substituted phenyl ring into larger structures through robust carbon-carbon bond-forming reactions. Despite the clear potential for this reagent in creating novel agrochemicals, specific research findings or registered patents detailing the application of 4-Bromo-3-chloro-2-fluorophenylboronic acid in the synthesis of commercial or investigational agrochemicals are not widely documented in the public domain. The general utility of similar boronic acids in this field, however, suggests its potential as a valuable precursor. chemimpex.comaobchem.com

Contributions to Materials Science and Polymer Chemistry

In the field of materials science, functionalized aromatic compounds are essential for the synthesis of advanced materials, including conductive polymers, organic light-emitting diodes (OLEDs), and specialized nanomaterials. Phenylboronic acids are key precursors in this domain, primarily for their role in Suzuki-Miyaura coupling reactions, which are instrumental in constructing the conjugated polymer backbones required for many electronic applications. chemimpex.com

The specific compound, 4-Bromo-3-chloro-2-fluorophenylboronic acid, serves as a polyfunctional building block. The boronic acid group provides a handle for coupling, while the three distinct halogen atoms (F, Cl, Br) offer sites for subsequent, selective chemical modifications. This allows for the precise tuning of the electronic and physical properties of the resulting materials. While the general applicability of such precursors is well-established, detailed research studies focusing specifically on the incorporation of 4-Bromo-3-chloro-2-fluorophenylboronic acid into novel polymers or advanced materials have not been extensively reported. chemimpex.comresearchgate.net

The table below summarizes the potential, though currently underexplored, applications of 4-Bromo-3-chloro-2-fluorophenylboronic acid based on the functions of analogous chemical structures.

| Field of Application | Potential Role of 4-Bromo-3-chloro-2-fluorophenylboronic acid |

| Boron Neutron Capture Therapy | Potential ¹⁰B delivery agent precursor (undocumented) |

| Antiviral Drug Development | Building block for complex molecular scaffolds |

| Agrochemical Synthesis | Intermediate for creating halogenated active ingredients |

| Materials Science | Precursor for functional polymers and electronic materials |

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes of the atoms, a detailed fingerprint of the molecular structure can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where characteristic peaks correspond to specific functional groups and vibrational modes. For 4-Bromo-3-chloro-2-fluorophenylboronic acid, the FT-IR spectrum is expected to exhibit distinct bands corresponding to the vibrations of the phenyl ring, the boronic acid group, and the carbon-halogen bonds.

Interactive Table: FT-IR Spectral Data of 4-Bromo-3-chloro-2-fluorophenylboronic acid

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| Data not available | O-H stretching (boronic acid) |

| Data not available | C-H stretching (aromatic) |

| Data not available | B-O stretching |

| Data not available | C=C stretching (aromatic ring) |

| Data not available | C-F stretching |

| Data not available | C-Cl stretching |

| Data not available | C-Br stretching |

Detailed research findings regarding the specific vibrational frequencies and their assignments for 4-Bromo-3-chloro-2-fluorophenylboronic acid are not publicly available in the searched scientific literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. The FT-Raman spectrum of 4-Bromo-3-chloro-2-fluorophenylboronic acid would provide additional information on the skeletal vibrations of the phenyl ring and the symmetric vibrations of the boronic acid moiety.

Interactive Table: FT-Raman Spectral Data of 4-Bromo-3-chloro-2-fluorophenylboronic acid

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| Data not available | Aromatic ring breathing mode |

| Data not available | C-C-C in-plane bending |

| Data not available | B(OH)₂ symmetric stretching |

| Data not available | C-X (X=F, Cl, Br) symmetric stretching |

Specific experimental FT-Raman data for 4-Bromo-3-chloro-2-fluorophenylboronic acid could not be located in the available scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Different NMR techniques provide information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shifts of the protons in the aromatic region of the spectrum for 4-Bromo-3-chloro-2-fluorophenylboronic acid would be influenced by the electron-withdrawing effects of the halogen substituents and the boronic acid group.

Interactive Table: ¹H NMR Spectral Data of 4-Bromo-3-chloro-2-fluorophenylboronic acid

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | B(OH)₂ |

Detailed ¹H NMR spectral data, including chemical shifts and coupling constants, for 4-Bromo-3-chloro-2-fluorophenylboronic acid are not available in the reviewed literature.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the phenyl ring of 4-Bromo-3-chloro-2-fluorophenylboronic acid would be characteristic of their electronic environment, with the carbons attached to the halogens and the boronic acid group showing distinct resonances.

Interactive Table: ¹³C NMR Spectral Data of 4-Bromo-3-chloro-2-fluorophenylboronic acid

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic C-B |

| Data not available | Aromatic C-F |

| Data not available | Aromatic C-Cl |

| Data not available | Aromatic C-Br |

| Data not available | Aromatic C-H |

Specific ¹³C NMR chemical shift values for 4-Bromo-3-chloro-2-fluorophenylboronic acid have not been reported in the accessible scientific literature.

Advanced 2D NMR Techniques (e.g., HETCOR, COSY, APT)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Correlation (HETCOR), Correlation Spectroscopy (COSY), and Attached Proton Test (APT), are instrumental in the unambiguous assignment of ¹H and ¹³C NMR signals and in establishing the connectivity between atoms.

HETCOR would reveal the correlations between directly bonded protons and carbons.

COSY would identify proton-proton coupling networks, helping to assign the aromatic protons.

APT would differentiate between methyl, methylene, methine, and quaternary carbons.

The application of these advanced 2D NMR techniques would be crucial for the complete and accurate structural elucidation of 4-Bromo-3-chloro-2-fluorophenylboronic acid. However, no published studies employing these techniques for this specific compound were found.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular identity and assessing the purity of 4-Bromo-3-chloro-2-fluorophenylboronic acid. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

For 4-Bromo-3-chloro-2-fluorophenylboronic acid (C₆H₄BBrClFO₂), the exact molecular weight is 253.26 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected around this m/z value. A key characteristic in the mass spectrum of this compound is the distinctive isotopic pattern arising from the presence of bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. csbsju.edulibretexts.org This results in a characteristic cluster of peaks for the molecular ion. The primary peak corresponds to the molecule containing ⁷⁹Br and ³⁵Cl. An "M+2" peak, two mass units higher, will be observed with significant intensity due to the presence of molecules with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. chemguide.co.uk Furthermore, an "M+4" peak will be present, corresponding to the molecule containing both ⁸¹Br and ³⁷Cl. neu.edu.tr The relative intensities of these isotopic peaks provide a high degree of confidence in the identification of the compound.

Fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), can further elucidate the molecular structure. Common fragmentation pathways for phenylboronic acids involve the cleavage of the carbon-boron bond, leading to the loss of the boronic acid group, and characteristic fragmentation of the halogenated aromatic ring. chemguide.co.ukwikipedia.org

Illustrative Mass Spectrometry Data for 4-Bromo-3-chloro-2-fluorophenylboronic acid

| Parameter | Expected Value/Observation |

| Molecular Formula | C₆H₄BBrClFO₂ |

| Molecular Weight | 253.26 g/mol |

| Molecular Ion Peak (M⁺) | m/z ≈ 252 (for ¹⁰B, ⁷⁹Br, ³⁵Cl) / 254 (for ¹¹B, ⁷⁹Br, ³⁵Cl) |

| Isotopic Peaks | M+2, M+4 peaks with characteristic relative intensities |

| Major Fragment Ions | Expected fragments from loss of B(OH)₂, halogens, and ring cleavage |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique is crucial for determining bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing of 4-Bromo-3-chloro-2-fluorophenylboronic acid.

For phenylboronic acids, a common structural motif is the formation of hydrogen-bonded dimers in the solid state. rsc.org The boronic acid functional groups of two molecules typically interact, with the hydroxyl groups of one molecule forming hydrogen bonds with the hydroxyl groups of the other. wiley-vch.demdpi.com This results in a centrosymmetric dimer with an R²₂(8) graph set notation.

The crystal structure of 4-Bromo-3-chloro-2-fluorophenylboronic acid would reveal the precise orientation of the bromo, chloro, and fluoro substituents on the phenyl ring. The planarity of the phenylboronic acid moiety and any torsion angles between the phenyl ring and the boronic acid group would be accurately determined. researchgate.net Intermolecular interactions, in addition to the primary hydrogen bonding between boronic acid groups, such as halogen bonding or π-π stacking, would also be elucidated, providing a complete picture of the supramolecular assembly in the crystal lattice. acs.org

Hypothetical Crystallographic Data for 4-Bromo-3-chloro-2-fluorophenylboronic acid

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.8 Å, β = 105° |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Features | Hydrogen-bonded dimers, potential halogen bonding |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by 4-Bromo-3-chloro-2-fluorophenylboronic acid corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones, typically π → π* transitions in the aromatic ring. spcmc.ac.in

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the electronic effects of the substituents on the benzene (B151609) ring. up.ac.za The bromine, chlorine, and fluorine atoms, being electron-withdrawing with lone pairs of electrons, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. spcmc.ac.in

The choice of solvent can also significantly impact the UV-Vis spectrum. slideshare.net Polar solvents may interact with the molecule through hydrogen bonding, leading to shifts in the absorption maxima. youtube.com Therefore, it is standard practice to report the solvent used when presenting UV-Vis spectral data. For instance, the spectrum might be recorded in a non-polar solvent like hexane (B92381) and a polar solvent like ethanol (B145695) to observe any solvatochromic effects.

Illustrative UV-Vis Spectroscopic Data for 4-Bromo-3-chloro-2-fluorophenylboronic acid

| Solvent | λmax 1 (nm) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) | ε (M⁻¹cm⁻¹) |

| Hexane | ~210 | ~8,000 | ~275 | ~1,200 |

| Ethanol | ~215 | ~8,500 | ~280 | ~1,300 |

Theoretical and Computational Investigations of 4 Bromo 3 Chloro 2 Fluorophenylboronic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. These methods provide a theoretical lens to understand molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency. Studies on various substituted phenylboronic acids frequently employ DFT to predict a range of molecular properties.

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like 4-bromo-3-chloro-2-fluorophenylboronic acid, this process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Furthermore, DFT is used for conformational analysis, which involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For phenylboronic acids, a key area of conformational interest is the orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring. Computational studies on similar molecules, such as 4-chloro-2-fluorophenylboronic acid, have identified multiple stable conformers arising from the rotation of the hydroxyl groups. A similar analysis for 4-bromo-3-chloro-2-fluorophenylboronic acid would reveal its preferred conformations and the energy barriers between them. This is crucial as the conformational landscape can influence the molecule's reactivity and intermolecular interactions.

A hypothetical data table for the optimized geometric parameters of the most stable conformer of 4-bromo-3-chloro-2-fluorophenylboronic acid, as would be determined by DFT calculations, is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-B | e.g., ~1.55 Å |

| Bond Length | B-O | e.g., ~1.37 Å |

| Bond Length | C-Br | e.g., ~1.90 Å |

| Bond Length | C-Cl | e.g., ~1.73 Å |

| Bond Length | C-F | e.g., ~1.35 Å |

| Bond Angle | C-C-B | e.g., ~121° |

| Dihedral Angle | C-C-B-O | e.g., ~0° or ~180° |

Note: The values in this table are illustrative examples based on typical bond lengths and angles in similar molecules and are not the result of actual calculations on 4-bromo-3-chloro-2-fluorophenylboronic acid.

DFT calculations are a powerful tool for predicting the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. Each calculated frequency represents a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, studies on 3-fluorophenylboronic acid and 4-chloro- and 4-bromophenylboronic acid have demonstrated a good correlation between DFT-calculated vibrational wavenumbers and experimental FT-IR and FT-Raman spectra. A similar computational analysis on 4-bromo-3-chloro-2-fluorophenylboronic acid would allow for the assignment of its characteristic vibrational bands.

A sample of predicted vibrational frequencies and their assignments for 4-bromo-3-chloro-2-fluorophenylboronic acid is hypothetically tabulated below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | e.g., ~3600 cm⁻¹ |

| C-H Stretch (Aromatic) | e.g., ~3100 cm⁻¹ |

| C=C Stretch (Aromatic) | e.g., ~1600 cm⁻¹ |

| B-O Stretch | e.g., ~1350 cm⁻¹ |

| C-F Stretch | e.g., ~1250 cm⁻¹ |

| C-Cl Stretch | e.g., ~700 cm⁻¹ |

| C-Br Stretch | e.g., ~600 cm⁻¹ |

Note: This table contains example data and does not represent actual calculated values for the specified compound.

DFT is also employed to analyze the electronic properties of a molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Hartree-Fock (HF) Calculations

Hartree-Fock is another ab initio quantum chemistry method. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it can still provide valuable qualitative insights and is sometimes used in conjunction with DFT. For instance, structural and spectroscopic analyses of molecules like 4-chloro- and 4-bromophenylboronic acid have been performed using both HF and DFT methods. Applying HF calculations to 4-bromo-3-chloro-2-fluorophenylboronic acid would yield information on its geometry and vibrational frequencies, which could then be compared with results from DFT and experimental data to provide a more comprehensive theoretical picture.

Molecular Dynamics Simulations and Conformational Landscape

While quantum chemical calculations typically focus on static, isolated molecules at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of a molecule in a more dynamic and realistic environment, such as in a solvent.

For 4-bromo-3-chloro-2-fluorophenylboronic acid, an MD simulation would involve placing the molecule in a simulation box, often with solvent molecules, and observing its movements over time. This would provide detailed information about its conformational flexibility, including the rates of rotation around single bonds and the relative populations of different conformers at a given temperature. Such simulations would offer a deeper understanding of the molecule's behavior in solution, which is crucial for predicting its properties and reactivity in a real-world chemical or biological system. Although no specific MD studies on this compound were found, the methodology is widely applied to understand the dynamics of organic molecules.

Computational Modeling of Reactivity and Selectivity

The reactivity and selectivity of 4-bromo-3-chloro-2-fluorophenylboronic acid can be extensively studied using computational modeling, primarily through quantum chemical methods. aps.org Density Functional Theory (DFT) is a widely employed approach for this purpose, offering a balance between computational cost and accuracy. nih.govtandfonline.com By utilizing functionals such as B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to calculate various molecular properties that provide insights into the compound's chemical behavior. nih.govresearchgate.net

Key reactivity descriptors that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. Furthermore, the distribution of these frontier orbitals can elucidate the sites most susceptible to nucleophilic or electrophilic attack, thereby predicting selectivity in chemical reactions.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other reagents. Regions of negative electrostatic potential indicate areas prone to electrophilic attack, while regions of positive potential are likely sites for nucleophilic attack. For 4-bromo-3-chloro-2-fluorophenylboronic acid, the electron-withdrawing nature of the halogen substituents and the boronic acid group significantly influences the electrostatic potential across the phenyl ring and the boronic acid moiety.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher electrophilicity index would suggest a greater capacity to accept electrons, influencing its behavior in reactions like the Suzuki-Miyaura coupling. mdpi.com

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -7.25 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap | 5.10 eV |

| Electronegativity (χ) | 4.70 eV |

| Chemical Hardness (η) | 2.55 eV |

| Electrophilicity Index (ω) | 4.33 eV |

Molecular Docking Studies with Biological Targets (e.g., proteins like insulin (B600854) for boronic acids)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful for investigating the potential interactions of 4-bromo-3-chloro-2-fluorophenylboronic acid with biological targets. Boronic acids are known to interact with proteins, and one notable example is their interaction with insulin. chemrxiv.orgchemrxiv.org

In silico docking simulations can be performed to model the binding of 4-bromo-3-chloro-2-fluorophenylboronic acid to the insulin receptor. scholarsresearchlibrary.com These simulations can predict the binding affinity, which is often expressed as a docking score or binding energy, and elucidate the specific interactions that stabilize the ligand-protein complex. The boronic acid moiety is known to form reversible covalent bonds with diol-containing residues, such as those found in the active sites of some enzymes. Additionally, non-covalent interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds play a crucial role in the binding process.

For 4-bromo-3-chloro-2-fluorophenylboronic acid, the presence of multiple halogen atoms (bromine, chlorine, and fluorine) can lead to specific halogen bonding interactions with electron-donating residues in the protein's binding pocket. The phenyl ring can engage in hydrophobic interactions, while the hydroxyl groups of the boronic acid are capable of forming hydrogen bonds.

A hypothetical docking study with the insulin receptor could reveal key amino acid residues involved in the interaction. The results of such a study can be summarized in a table detailing the types of interactions and the residues involved, providing a molecular basis for the compound's potential biological activity. nih.gov

| Amino Acid Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Serine | Hydrogen Bond (with B(OH)₂) | 2.1 |

| Aspartate | Hydrogen Bond (with B(OH)₂) | 2.3 |

| Phenylalanine | Hydrophobic (π-π stacking) | 3.8 |

| Leucine | Hydrophobic | 4.2 |

| Lysine | Halogen Bond (with Bromine) | 3.1 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR spectra of organic molecules. walisongo.ac.id

For 4-bromo-3-chloro-2-fluorophenylboronic acid, theoretical calculations can predict the chemical shifts of the protons and carbon atoms in the phenyl ring and the boronic acid group. These predictions are valuable for the structural elucidation of the compound and for the interpretation of experimental NMR data. The accuracy of the predicted chemical shifts can be improved by considering solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation.

The predicted NMR spectrum is highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the bromine, chlorine, and fluorine atoms will cause a downfield shift (higher ppm values) for the adjacent carbon and hydrogen atoms in the phenyl ring. Conversely, the boronic acid group, being electron-donating to the aromatic ring through resonance, will influence the chemical shifts of the ortho and para positions.

By comparing the computationally predicted chemical shifts with experimental data, it is possible to confirm the molecular structure and gain a deeper understanding of its electronic properties. semanticscholar.orgresearchgate.net

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 130.5 |

| C2-F | - | 160.2 (d, JCF = 250 Hz) |

| C3-Cl | - | 125.8 |

| C4-Br | - | 118.9 |

| C5 | 7.65 | 134.1 |

| C6 | 7.80 | 128.3 |

| B(OH)₂ | 8.20 (br s) | - |

d = doublet, br s = broad singlet

Derivatives and Analogues of 4 Bromo 3 Chloro 2 Fluorophenylboronic Acid

Synthesis and Reactivity of Functionalized Boronic Acid Derivatives

Free boronic acids can be prone to dehydration to form cyclic boroxine (B1236090) anhydrides and can undergo protodeboronation under certain reaction conditions. clockss.org To enhance stability, modulate reactivity, and improve solubility in organic solvents, the boronic acid moiety is often converted into a derivative, most commonly an ester or an "ate" complex.

Boronic esters are widely used derivatives that protect the boronic acid group, rendering it more stable to air and moisture and preventing trimerization into boroxines. orgsyn.org Common examples include pinacol (B44631) esters and N-methyliminodiacetic acid (MIDA) boronates. clockss.org The synthesis typically involves the condensation of the boronic acid with a diol, such as pinacol, often with removal of water. orgsyn.org

Picolyl esters, or more accurately picolinate (B1231196) esters, are another class of stabilizing derivatives. While less common than pinacol esters, they leverage the chelating ability of the picolinate ligand to form a stable, five-membered ring involving the boron atom. This chelation increases the stability of the boron center. The reactivity of boronic esters in cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established. The ester serves as a slow-release source of the active boronic acid under the basic conditions of the reaction, which can be advantageous in complex syntheses. researchgate.net

| Derivative Type | Common Reagent | Key Features | Typical Application |

|---|---|---|---|

| Pinacol Ester | Pinacol | High stability, crystalline, good solubility in organic solvents. | General purpose protecting group for Suzuki-Miyaura coupling and other reactions. orgsyn.org |

| MIDA Ester | N-methyliminodiacetic acid | Exceptionally stable, allows for iterative cross-coupling, stable to chromatography. | Complex, multi-step syntheses requiring sequential C-C bond formations. clockss.org |

| Picolinate Ester | Picolinic Acid | Forms a stable chelate with boron. | Used where enhanced stability through intramolecular coordination is desired. |

Cyclic triolborates are a class of air- and water-stable "ate" complexes formed from the reaction of a boronic acid with a triol, such as 1,1,1-tris(hydroxymethyl)ethane. researchgate.net These derivatives exist as anionic borate (B1201080) salts, which are typically bench-stable solids that can be handled and stored without special precautions. clockss.orgresearchgate.net

A significant advantage of cyclic triolborates is their enhanced reactivity and high transmetalation efficiency in palladium-catalyzed cross-coupling reactions. researchgate.net Unlike free boronic acids or their esters, which often require the addition of a base to facilitate the transmetalation step, cyclic triolborates can frequently be used in coupling reactions without an external base. researchgate.netfujifilm.com This simplifies reaction conditions and can be beneficial for substrates that are sensitive to basic media. Their solubility can also be tuned; while traditional potassium or lithium salts have limited solubility in organic solvents, the use of counterions like tetrabutylammonium (B224687) can enhance their utility in non-polar media. researchgate.net

Structure-Activity Relationship (SAR) Studies of Related Halogenated Arylboronic Acids

The reactivity, stability, and potential biological activity of an arylboronic acid are profoundly influenced by the nature and position of substituents on the aromatic ring. For compounds like 4-bromo-3-chloro-2-fluorophenylboronic acid, the interplay between the multiple halogen substituents is critical.

Halogens are electron-withdrawing groups that exert their influence through both inductive (-I) and resonance (+M) effects. mdpi.com The strong electronegativity of fluorine, chlorine, and bromine increases the Lewis acidity of the boron atom, which can impact reaction rates in catalysis and binding affinity in biological systems. nih.gov

Ortho Effect : A halogen at the ortho position (like the fluorine in 4-bromo-3-chloro-2-fluorophenylboronic acid) has the most significant impact on acidity. mdpi.comresearchgate.net This is due to a strong inductive effect and, in the case of fluorine, the potential for intramolecular hydrogen bonding that stabilizes the tetrahedral boronate form. mdpi.com However, an ortho substituent can also introduce steric hindrance, potentially slowing down reactions like Suzuki-Miyaura coupling.

Meta and Para Effects : Halogens at the meta and para positions also increase Lewis acidity through induction, though the effect is generally less pronounced than the ortho effect. nsf.gov In Suzuki-Miyaura reactions, arylboronic acids with electron-withdrawing groups are often highly reactive. acs.org

Protodeboronation : A key side reaction for arylboronic acids is protodeboronation, the cleavage of the C-B bond. rsc.org The rate of this undesired reaction is also influenced by substituents. Kinetic studies have shown that electron-withdrawing groups can accelerate protodeboronation, which can be a challenge when working with polyhalogenated systems. clockss.org

The number of halogens also plays a role. Increasing halogenation generally leads to higher Lewis acidity but may also increase the rate of side reactions. The specific substitution pattern on a compound like 4-bromo-3-chloro-2-fluorophenylboronic acid represents a precise tuning of these electronic and steric factors for specific applications in synthesis.

The principles observed with halogens extend to other functional groups on the aryl ring. The electronic properties of substituents are often quantified by Hammett constants (σ), which describe their electron-donating or electron-withdrawing character.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) strongly increase the Lewis acidity of the boronic acid. mdpi.comresearchgate.net This can enhance their reactivity in certain catalytic cycles but may also increase susceptibility to nucleophilic attack and protodeboronation. rsc.org

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) decrease the Lewis acidity of the boron center. nih.govresearchgate.net While this may slow down the transmetalation step in some cross-coupling reactions, it can also increase the stability of the C-B bond against cleavage. rsc.org

| Substituent Type | Example Groups | Effect on Lewis Acidity | General Impact on Reactivity |

|---|---|---|---|

| Strongly Electron-Withdrawing | -NO₂, -CF₃ | Increases significantly mdpi.comresearchgate.net | Can accelerate transmetalation but may increase protodeboronation. rsc.org |

| Moderately Electron-Withdrawing (Halogens) | -F, -Cl, -Br | Increases mdpi.com | Generally enhances reactivity in cross-coupling. acs.org |

| Electron-Donating | -CH₃, -OCH₃ | Decreases researchgate.net | May slow transmetalation but can improve stability against C-B bond cleavage. rsc.org |

Development of Novel Boronic Acid Scaffolds Inspired by 4-Bromo-3-chloro-2-fluorophenylboronic Acid

The unique chemical properties of boronic acids have led to their incorporation into novel molecular scaffolds for drug discovery. mdpi.commdpi.com The boronic acid group can act as a bioisostere for other functional groups, such as carboxylic acids or phenols, allowing medicinal chemists to probe interactions with biological targets like enzymes. nih.govresearchgate.net

A notable example is the development of boronic acid analogues of combretastatin (B1194345) A-4 (CA-4), a natural product with potent anticancer activity that targets tubulin polymerization. odu.edu In these studies, the hydroxyl group of CA-4 was replaced with a boronic acid moiety. nih.gov Docking studies suggested that the boronic acid could form strong hydrogen bonds with key amino acid residues (Thr-179 and Val-181) in the colchicine (B1669291) binding site of tubulin. nih.gov The resulting boronic acid bioisostere was found to be a potent inhibitor of tubulin assembly and exhibited low-nanomolar cytotoxicity against human cancer cell lines. nih.gov

This strategy highlights how a well-defined scaffold, such as a substituted phenylboronic acid, can serve as the foundation for designing new therapeutic agents. The specific halogenation pattern of a compound like 4-bromo-3-chloro-2-fluorophenylboronic acid provides a starting point with defined steric and electronic properties that can be further elaborated to create complex and targeted drug candidates. nih.gov The development of novel synthesis techniques, such as the direct conversion of carboxylic acids to boronic acids, is further expanding the ability of chemists to create diverse boronic acid-based scaffolds for medicinal applications. drugdiscoverytrends.com

Future Research Directions and Emerging Trends

Catalytic Applications Beyond Traditional Cross-Coupling

While renowned for their role in Suzuki-Miyaura cross-coupling, the future of boronic acids lies in new catalytic paradigms. nih.gov The Lewis acidic nature of the boron center is a key feature that is increasingly being exploited. nih.govchemicalbook.com Research is trending towards using functionalized boronic acids as catalysts themselves, rather than just as reagents. For instance, scientists have successfully created enzymes with boronic acid integrated into the reactive center, leveraging the chiral environment of the enzyme to achieve highly enantioselective catalysis. scitechdaily.com This "proof of principle" opens the door for developing specialized biocatalysts based on the 4-Bromo-3-chloro-2-fluorophenylboronic acid scaffold. scitechdaily.com

Future investigations will likely explore the utility of this compound in: